![molecular formula C12H32N4Si B12580268 1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis- CAS No. 197591-26-7](/img/structure/B12580268.png)
1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- is a unique organosilicon compound. It features a silicon atom bonded to two nitrogen atoms through ethylene bridges, making it an interesting subject for research in various fields, including materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- typically involves the reaction of 1,3-propanediamine with a dimethylsilylene precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silyl amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- involves its ability to form stable complexes with various molecular targets. The silicon atom can interact with oxygen or nitrogen atoms in other molecules, facilitating the formation of stable bonds. This property is particularly useful in catalysis and materials science, where the compound can act as a stabilizing agent or a catalyst.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Similar structure but lacks the silicon atom, making it less versatile in certain applications.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: Contains additional dimethylamino groups, which can alter its reactivity and applications.
Uniqueness
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- is unique due to the presence of the dimethylsilylene group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity, such as in the synthesis of advanced materials and catalysis.
Propiedades
Número CAS |
197591-26-7 |
|---|---|
Fórmula molecular |
C12H32N4Si |
Peso molecular |
260.49 g/mol |
Nombre IUPAC |
N'-[2-[2-(3-aminopropylamino)ethyl-dimethylsilyl]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H32N4Si/c1-17(2,11-9-15-7-3-5-13)12-10-16-8-4-6-14/h15-16H,3-14H2,1-2H3 |
Clave InChI |
VBXPBRAHTIVLPG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCNCCCN)CCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
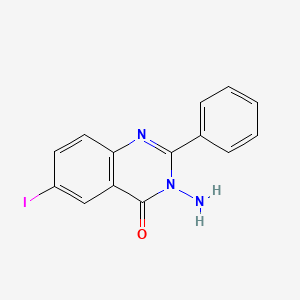
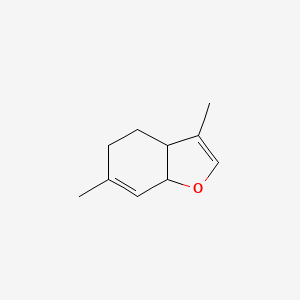

![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
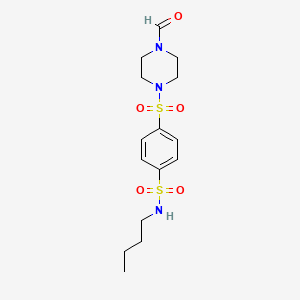
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
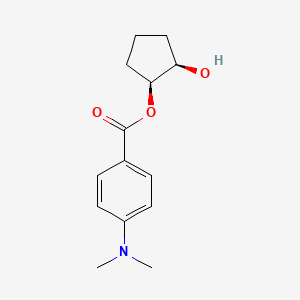
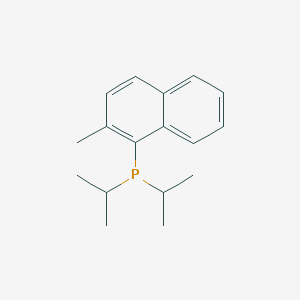
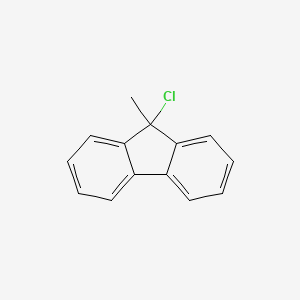
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)

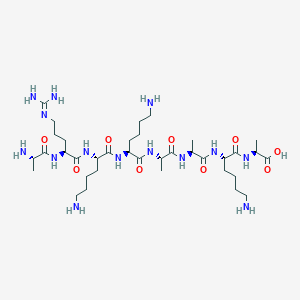
![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
